Naphthalene, 2,2'-[methylenebis(oxy)]bis-
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Overview
Description
Naphthalene, 2,2’-[methylenebis(oxy)]bis- is an organic compound with the molecular formula C21H16O2. It is characterized by the presence of two naphthalene units connected by a methylene bridge through oxygen atoms. This compound is known for its aromatic properties and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene, 2,2’-[methylenebis(oxy)]bis- can be synthesized through the reaction of 2-naphthol with formaldehyde under acidic conditions. The reaction involves the formation of a methylene bridge between the two naphthalene units via an ether linkage .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where 2-naphthol and formaldehyde are reacted in the presence of an acid catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2,2’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 2,2’-[methylenebis(oxy)]bis- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 2,2’-[methylenebis(oxy)]bis- involves its interaction with various molecular targets. It can act as an electron donor or acceptor, facilitating redox reactions. The compound’s aromatic nature allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 2,2’-[oxybis(methylene)]bis-: Similar structure but with different connectivity of the methylene bridge.
Naphthalene, 2,2’-methylenebis-: Lacks the oxygen atoms in the bridge, leading to different chemical properties.
Uniqueness
Naphthalene, 2,2’-[methylenebis(oxy)]bis- is unique due to its specific ether linkage, which imparts distinct chemical and physical properties compared to its analogs. This unique structure allows for specific applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
33257-36-2 |
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Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-(naphthalen-2-yloxymethoxy)naphthalene |
InChI |
InChI=1S/C21H16O2/c1-3-7-18-13-20(11-9-16(18)5-1)22-15-23-21-12-10-17-6-2-4-8-19(17)14-21/h1-14H,15H2 |
InChI Key |
ZRXDBKQDMGNELK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCOC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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